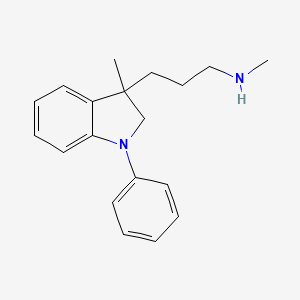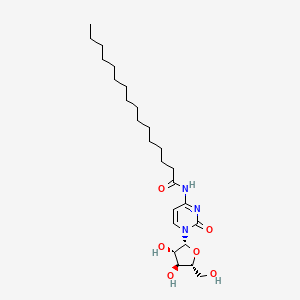
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is a non-ionic detergent commonly used for the solubilization of membrane-bound proteins in their native state. This compound is a type of sucrose ester, which is formed by the esterification of sucrose with fatty acids. It is known for its ability to form micelles and its application in various biochemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate typically involves the esterification of sucrose with dodecanoic acid. This reaction is usually catalyzed by an acid or base and can be carried out under mild conditions to prevent the degradation of sucrose. The reaction can be represented as follows:
Sucrose+Dodecanoic Acid→Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to maximize yield and purity. The product is then purified through processes such as crystallization or chromatography .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of sucrose and dodecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Oxidation: Oxidized derivatives of the sugar moiety.
Reduction: Reduced forms of the sugar moiety.
Substitution: Sucrose and dodecanoic acid
Scientific Research Applications
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and isolation of membrane-bound proteins, making it valuable in studies involving protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The primary mechanism by which Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the solubilization of membrane-bound proteins, allowing them to be studied in their native state. The molecular targets and pathways involved include interactions with lipid bilayers and protein-lipid interfaces .
Comparison with Similar Compounds
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: Similar structure but with an octadecanoic acid moiety instead of dodecanoic acid.
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Decanoate: Contains a decanoic acid moiety.
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octanoate: Contains an octanoic acid moiety.
Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is unique due to its specific fatty acid chain length, which imparts distinct physicochemical properties such as critical micelle concentration and solubilization capacity. These properties make it particularly suitable for certain applications in biochemistry and industrial processes .
Properties
CAS No. |
37266-93-6 |
|---|---|
Molecular Formula |
C24H46O13 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |
InChI Key |
PVVVEHXCVQRLOC-NSIFZURYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
| 37266-93-6 | |
Pictograms |
Irritant |
Related CAS |
25339-99-5 (Parent) |
Synonyms |
lauryl sucrose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid](/img/structure/B1208724.png)





